molecular formula C25H23NO4S B2646034 (2Z)-N-(2-ethylphenyl)-8-methoxy-3-(4-methylbenzenesulfonyl)-2H-chromen-2-imine CAS No. 902557-61-3

(2Z)-N-(2-ethylphenyl)-8-methoxy-3-(4-methylbenzenesulfonyl)-2H-chromen-2-imine

Cat. No.: B2646034
CAS No.: 902557-61-3
M. Wt: 433.52
InChI Key: DSLSGSDRFYLFPJ-QPLCGJKRSA-N
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Description

(2Z)-N-(2-ethylphenyl)-8-methoxy-3-(4-methylbenzenesulfonyl)-2H-chromen-2-imine is a complex organic compound that belongs to the class of chromen-2-imines This compound is characterized by its unique structure, which includes an ethylphenyl group, a methoxy group, and a methylbenzenesulfonyl group attached to a chromen-2-imine core

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of (2Z)-N-(2-ethylphenyl)-8-methoxy-3-(4-methylbenzenesulfonyl)-2H-chromen-2-imine typically involves multi-step organic reactions. One common synthetic route includes the following steps:

    Formation of the Chromen-2-imine Core: This step involves the cyclization of appropriate precursors under acidic or basic conditions to form the chromen-2-imine core.

    Introduction of the Methoxy Group: The methoxy group is introduced through methylation reactions using reagents such as methyl iodide or dimethyl sulfate.

    Attachment of the Ethylphenyl Group: This step involves the use of Friedel-Crafts alkylation reactions to attach the ethylphenyl group to the chromen-2-imine core.

Industrial Production Methods

Industrial production of this compound may involve optimized versions of the above synthetic routes, with a focus on scalability, cost-effectiveness, and environmental considerations. Catalysts and automated reaction systems are often employed to enhance reaction efficiency and yield.

Chemical Reactions Analysis

Types of Reactions

    Oxidation: The compound can undergo oxidation reactions, particularly at the methoxy and ethylphenyl groups, leading to the formation of corresponding aldehydes or ketones.

    Reduction: Reduction reactions can target the imine group, converting it to an amine.

    Substitution: The compound can participate in nucleophilic substitution reactions, especially at the sulfonyl group, leading to the formation of various derivatives.

Common Reagents and Conditions

    Oxidation: Reagents such as potassium permanganate (KMnO4) or chromium trioxide (CrO3) are commonly used.

    Reduction: Reducing agents like sodium borohydride (NaBH4) or lithium aluminum hydride (LiAlH4) are employed.

    Substitution: Nucleophiles such as amines or thiols can be used under basic conditions.

Major Products

    Oxidation: Aldehydes, ketones, and carboxylic acids.

    Reduction: Amines.

    Substitution: Various substituted derivatives depending on the nucleophile used.

Scientific Research Applications

Chemistry

In chemistry, (2Z)-N-(2-ethylphenyl)-8-methoxy-3-(4-methylbenzenesulfonyl)-2H-chromen-2-imine is used as a building block for the synthesis of more complex molecules. Its unique structure allows for the exploration of new reaction mechanisms and the development of novel synthetic methodologies.

Biology

In biological research, this compound is studied for its potential biological activities, including antimicrobial, anti-inflammatory, and anticancer properties. Its interactions with biological macromolecules are of particular interest.

Medicine

In medicine, the compound is investigated for its potential therapeutic applications. Its ability to interact with specific molecular targets makes it a candidate for drug development, particularly in the treatment of cancer and infectious diseases.

Industry

In the industrial sector, this compound is used in the development of advanced materials, including polymers and coatings. Its chemical stability and reactivity make it suitable for various industrial applications.

Mechanism of Action

The mechanism of action of (2Z)-N-(2-ethylphenyl)-8-methoxy-3-(4-methylbenzenesulfonyl)-2H-chromen-2-imine involves its interaction with specific molecular targets, such as enzymes or receptors. The compound’s structure allows it to bind to these targets, modulating their activity and leading to various biological effects. For example, its interaction with enzymes involved in cell proliferation can result in anticancer activity.

Comparison with Similar Compounds

Similar Compounds

    (2Z)-N-(2-ethylphenyl)-8-methoxy-3-(4-methylbenzenesulfonyl)-2H-chromen-2-imine: shares similarities with other chromen-2-imine derivatives, such as:

Uniqueness

The uniqueness of this compound lies in its specific combination of functional groups, which imparts distinct chemical properties and potential applications. The presence of the methylbenzenesulfonyl group, in particular, differentiates it from other similar compounds and contributes to its unique reactivity and biological activity.

Properties

IUPAC Name

N-(2-ethylphenyl)-8-methoxy-3-(4-methylphenyl)sulfonylchromen-2-imine
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C25H23NO4S/c1-4-18-8-5-6-10-21(18)26-25-23(31(27,28)20-14-12-17(2)13-15-20)16-19-9-7-11-22(29-3)24(19)30-25/h5-16H,4H2,1-3H3
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

DSLSGSDRFYLFPJ-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCC1=CC=CC=C1N=C2C(=CC3=C(O2)C(=CC=C3)OC)S(=O)(=O)C4=CC=C(C=C4)C
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C25H23NO4S
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

433.5 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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